molecular formula C16H18O4 B8286680 3-(o-Benzyloxyphenoxy)-1,2-propanediol CAS No. 93006-78-1

3-(o-Benzyloxyphenoxy)-1,2-propanediol

Cat. No.: B8286680
CAS No.: 93006-78-1
M. Wt: 274.31 g/mol
InChI Key: DWFXXPGZPLELIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(o-Benzyloxyphenoxy)-1,2-propanediol is a diol derivative characterized by a propanediol backbone (C₃H₈O₂) with an o-benzyloxyphenoxy substituent. This structure combines hydrophilic hydroxyl groups with aromatic moieties, enabling unique physicochemical properties. The o-benzyloxyphenoxy group likely enhances steric hindrance and π-π interactions, distinguishing it from simpler diols like 1,2-propanediol (propylene glycol) .

Properties

CAS No.

93006-78-1

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

3-(2-phenylmethoxyphenoxy)propane-1,2-diol

InChI

InChI=1S/C16H18O4/c17-10-14(18)12-20-16-9-5-4-8-15(16)19-11-13-6-2-1-3-7-13/h1-9,14,17-18H,10-12H2

InChI Key

DWFXXPGZPLELIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Propanediol Derivatives

Compound Substituent Melting Point (°C) Dipole Moment (D) Key Applications
1,2-Propanediol None -60 2.5–3.0* Antifreeze, food additive
3-Benzyloxy-1,2-propanediol Benzyloxy Not reported ~3.2† Pharmaceutical synthesis
3-(4-Chlorophenoxy)-1,2-PD 4-Chlorophenoxy 78–82 ~3.5† Chemical intermediates
3-(Heptyloxy)-1,2-propanediol Heptyloxy Not reported ~2.8† Surfactants, cosmetics

*Data from ; †Estimated based on substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.